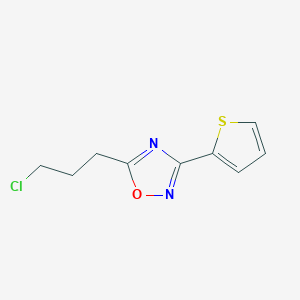

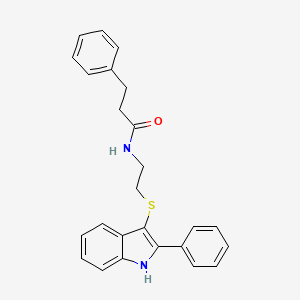

![molecular formula C22H21N5O5 B2528764 3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate CAS No. 1351644-51-3](/img/structure/B2528764.png)

3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate" is a chemical entity that appears to be related to a class of compounds known for their pharmacological activities. The papers provided discuss similar compounds with variations in their chemical structure, which are synthesized and evaluated for their potential as therapeutic agents. For instance, compounds with a benzimidazole nucleus linked to a piperazine moiety are explored for their H1-antihistaminic activity , while others with a piperazine attached to an oxazole ring are investigated for antidepressant and antianxiety properties . Additionally, piperazine derivatives are also evaluated for their antagonistic activity against serotonin3 (5-HT3) receptors .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of benzimidazole derivatives with antihistaminic activity includes the preparation of substituted piperazinyl benzimidazoles, where the oxygen atom in the substituent plays a crucial role in the activity . Another synthesis route involves the Claisen Schmidt condensation followed by cyclization and Mannich's reaction to produce piperazine derivatives with potential antidepressant and antianxiety effects . The microwave-assisted solvent-free synthesis is also employed to create imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones with piperazine substituents, showcasing an efficient method for preparing such compounds .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzimidazole or imidazo[2,1-b][1,3]benzothiazole core linked to a piperazine ring. The presence of specific substituents, such as the ethoxyethyl group in benzimidazole derivatives, significantly influences the pharmacological activity . The structural data are typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their final activity. The Claisen Schmidt condensation is a key step in forming the conjugated enone system, which is then cyclized to form the oxazole ring . The Mannich reaction introduces the piperazine moiety, which is essential for the biological activity of these compounds . The use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis process, as seen in the preparation of benzothiazolone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of aromatic systems, heteroatoms, and flexible chains contribute to their solubility, stability, and reactivity. These properties are essential for the compounds' interaction with biological targets and their overall pharmacokinetic profile. The spectral data obtained from IR, NMR, and mass spectrometry provide insights into the compounds' purity and structural integrity .

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that derivatives of oxadiazole, which can be structurally related to the compound through the presence of nitrogen-containing heterocycles, have been synthesized and evaluated for their anticancer activity. A study by Caneschi et al. (2019) synthesized lipophilic 1,2,4- and 1,3,4-oxadiazole derivatives and evaluated their in vitro cytotoxic effects against mammary carcinoma and colon cancer cells, revealing that certain derivatives showed promising selectivity and potency (Caneschi et al., 2019).

Anti-Inflammatory and Antimicrobial Activities

Piperazine derivatives have been identified as potent anti-inflammatory and antimicrobial agents. A study conducted by Patel, Karkhanis, and Patel (2019) synthesized benzimidazole derivatives with piperazine linkers and evaluated their anti-inflammatory activity using in vivo methods, finding several compounds in the series to be highly potent (Patel, Karkhanis, & Patel, 2019).

Antitubercular Properties

The development of new antitubercular agents has also been a focus of research. Kim et al. (2009) explored the structure-activity relationships of nitroimidazole derivatives, identifying key determinants for aerobic activity against Mycobacterium tuberculosis. This study underscores the potential of nitroimidazole and imidazole derivatives in developing new therapeutic options for tuberculosis (Kim et al., 2009).

Enzyme Inhibition for Therapeutic Applications

The inhibition of specific enzymes has been a target in the development of new drugs. Shibuya et al. (2018) discovered a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, a key enzyme involved in cholesterol metabolism. The study's findings highlight the therapeutic potential of compounds with benzimidazole and piperazine components in treating diseases related to ACAT-1 overexpression (Shibuya et al., 2018).

Mécanisme D'action

Target of Action

Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation .

Biochemical Pathways

Imidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole, can influence its bioavailability .

Result of Action

It is known that imidazole derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .

Propriétés

IUPAC Name |

3-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]benzonitrile;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O.C2H2O4/c21-13-15-4-3-5-16(12-15)20(26)25-10-8-24(9-11-25)14-19-22-17-6-1-2-7-18(17)23-19;3-1(4)2(5)6/h1-7,12H,8-11,14H2,(H,22,23);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYDERRXZPXCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC(=C4)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2528682.png)

![N-[3-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2528685.png)

![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)

![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2528693.png)

![N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2528698.png)

![4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B2528701.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528703.png)

![7-hexyl-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528704.png)